molecular formula C15H17NO3S B13628046 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide

4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide

Cat. No.: B13628046
M. Wt: 291.4 g/mol
InChI Key: YBHUNGUYDYCGON-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a benzyloxy group at the para position (C4) and methyl substituents at the meta positions (C3 and C5).

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

3,5-dimethyl-4-phenylmethoxybenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-11-8-14(20(16,17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H2,16,17,18)

InChI Key

YBHUNGUYDYCGON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide typically involves the following steps:

    Preparation of 4-(Benzyloxy)-3,5-dimethylbenzene: This intermediate can be synthesized by reacting 3,5-dimethylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol.

    Sulfonation: The intermediate 4-(Benzyloxy)-3,5-dimethylbenzene is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. This step introduces the sulfonamide group to the benzene ring, resulting in the formation of 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

  • (4-(Benzyloxy)-3-methoxyphenyl)-1-(3,5-dimethylphenyl)methanol (Compound 7): Features a methanol group instead of sulfonamide, with a methoxy substituent at C3 .
  • (4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(3,5-dimethylphenyl)methanone (Compound 1): Replaces benzyloxy with hydroxy and nitro groups, altering electronic properties .
  • 3-O-Methyltolcapone : A catechol-O-methyltransferase (COMT) inhibitor with a methoxy group and nitrocatechol core, differing in backbone but sharing lipophilicity-enhancing substituents .
Table 1: Structural and Functional Comparisons
Compound Name Functional Groups Key Substituents Molecular Weight (g/mol) LogP* Primary Application
4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide Sulfonamide, benzyloxy, methyl C4: Benzyloxy; C3/C5: Methyl ~305.4 3.2† Enzyme inhibition (hypothesized)
Compound 7 Methanol, methoxy, benzyloxy C4: Benzyloxy; C3: Methoxy 378.4 4.1 Amyloidosis inhibition
Compound 1 Methanone, hydroxy, nitro, methyl C5: Nitro; C4: Hydroxy; C3: Methoxy 329.3 2.8 Stabilization of transthyretin
3-O-Methyltolcapone Nitrocatechol, methoxy C3: Methoxy; C5: Nitro 273.2 1.9 COMT inhibition

*LogP values estimated via computational methods.
†Predicted using QSAR modeling.

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity and Permeability : The benzyloxy group in 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide enhances lipophilicity (LogP ~3.2), comparable to Compound 7 (LogP 4.1). This property improves blood-brain barrier (BBB) permeability, critical for CNS-targeted therapies .
  • Metabolic Stability : Methyl groups at C3/C5 may reduce oxidative metabolism, as seen in analogs like Compound 1, which exhibit prolonged half-lives in vitro .
  • Toxicity: Sulfonamide derivatives often carry risks of hypersensitivity; however, the absence of nitro groups (cf.

Biological Activity

4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide is a compound belonging to the class of benzenesulfonamides, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with additional functional groups that enhance its biological properties. The presence of the benzyloxy and dimethyl substituents contributes to its solubility and reactivity.

The biological activity of 4-(benzyloxy)-3,5-dimethylbenzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, particularly carbonic anhydrases, which play a crucial role in physiological processes such as pH regulation and ion transport.
  • Receptor Interaction : The compound may interact with specific cellular receptors, leading to downstream biological effects. For instance, similar compounds have shown binding affinity to targets involved in cancer and infectious diseases .

Biological Activities

Research indicates that compounds structurally similar to 4-(benzyloxy)-3,5-dimethylbenzenesulfonamide exhibit significant biological activities:

Anticancer Activity

  • Inhibition of Tumor Growth : Studies have demonstrated that benzenesulfonamides can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown efficacy against breast cancer cells (MDA-MB-231) .

Antimicrobial Properties

  • Bactericidal Effects : Some analogs have exhibited potent antibacterial activity against strains such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis .

Anti-HIV Activity

  • Reverse Transcriptase Inhibition : Certain derivatives have been evaluated for their ability to inhibit HIV-1 reverse transcriptase, showcasing potential as anti-HIV agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity. Key findings include:

Structural FeatureModificationBiological Effect
Benzyloxy GroupPresenceEnhances solubility and receptor binding
Dimethyl SubstituentsVariationAlters enzyme inhibition potency
Sulfonamide GroupSubstitutionAffects antibacterial activity

These modifications allow for targeted enhancements in pharmacological profiles.

Case Studies

  • Anticancer Research : A study explored the effects of 4-(benzyloxy)-3,5-dimethylbenzenesulfonamide on MDA-MB-231 cells, revealing significant growth inhibition at sub-micromolar concentrations. This suggests potential for development as an anticancer therapeutic .
  • Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a notable reduction in bacterial viability in vitro .
  • HIV Inhibition : Research on similar sulfonamide compounds indicated promising anti-HIV activity through competitive inhibition of reverse transcriptase, suggesting a pathway for further development in antiviral therapies .

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